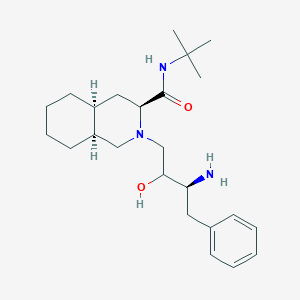

(3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Description

(3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a stereochemically complex molecule featuring a decahydroisoquinoline core substituted with a tert-butyl carboxamide group and a (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl side chain. The compound’s stereochemical configuration—(3S,4aS,8aS) for the isoquinoline scaffold and (2R,3S) for the side chain—plays a critical role in its bioactivity and interactions with biological targets . Key structural elements include:

- Decahydroisoquinoline backbone: Provides rigidity and influences binding pocket compatibility.

- tert-Butyl carboxamide: Enhances metabolic stability and modulates solubility.

- (2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl substituent: Introduces hydrogen-bonding capabilities (via -OH and -NH2 groups) and hydrophobic interactions (via phenyl group).

This compound is synthesized via reductive amination of intermediates such as (2S,3S)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-hydroxy-4-phenylbutyraldehyde with N-tert-butyl-decahydroisoquinoline-3-carboxamide under acidic conditions . Its pharmacological relevance is linked to protease inhibition and antiviral activity, though specific targets require further validation.

Properties

IUPAC Name |

(3S,4aS,8aS)-2-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N3O2/c1-24(2,3)26-23(29)21-14-18-11-7-8-12-19(18)15-27(21)16-22(28)20(25)13-17-9-5-4-6-10-17/h4-6,9-10,18-22,28H,7-8,11-16,25H2,1-3H3,(H,26,29)/t18-,19+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRJYYPXNAHNMD-LILSUDLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628696 | |

| Record name | (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-tert-butyldecahydro-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136522-17-3 | |

| Record name | (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136522-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-tert-butyldecahydroisoquinoline-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136522173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-tert-butyldecahydro-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4aS,8aS)-2-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (3S,4aS,8aS)-2-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide , commonly referred to as ADHI, belongs to the isoquinoline carboxamide class of organic molecules. This compound exhibits a complex structure characterized by a decahydroisoquinoline backbone and various functional groups that contribute to its biological activity. Its stereochemistry is crucial for its interactions within biological systems.

Chemical Structure and Properties

The molecular formula of ADHI is , with a molecular weight of approximately 401.6 g/mol. The compound features several functional groups, including an amino group, hydroxyl group, and carboxamide moiety, which are pivotal in mediating its biological effects.

Key Structural Features:

| Feature | Description |

|---|---|

| Backbone | Decahydroisoquinoline |

| Functional Groups | Amino, Hydroxyl, Carboxamide |

| Chirality | (3S, 4aS, 8aS) and (2R, 3S) stereochemistry |

| Molecular Weight | 401.6 g/mol |

Research indicates that compounds with similar structures to ADHI often interact with excitatory amino acid (EAA) receptors, specifically acting as antagonists at the N-methyl-D-aspartate (NMDA) and AMPA receptor subtypes. These interactions suggest potential applications in neurological disorders where modulation of glutamatergic signaling is beneficial.

Interaction Studies

Studies utilizing rat cortical tissue have shown that ADHI can inhibit the binding of radioligands selective for AMPA and NMDA receptors. This inhibition is critical for understanding the compound's potential therapeutic applications in conditions like epilepsy or neurodegenerative diseases.

Biological Activity

ADHI's biological activity has been evaluated through various assays:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the isoquinoline class:

- A study published in Research Communications highlighted the synthesis of substituted decahydroisoquinoline derivatives and their efficacy as EAA receptor antagonists. The findings indicated that structural modifications could enhance biological activity significantly .

- Another investigation focused on the crystal structure of nelfinavir analogs, which share structural similarities with ADHI. The study provided insights into how specific substitutions affect binding affinity and receptor interaction .

Potential Applications

Given its biological activity profile, ADHI holds promise for several therapeutic applications:

Scientific Research Applications

Ebola Virus Inhibition

Recent studies have identified ADHI as a potent inhibitor of the Ebola virus (EBOV). A high-throughput screening revealed that derivatives of this compound exhibited significant antiviral activity. Specifically, one optimized derivative demonstrated an IC50 value of 0.05 μM against EBOV entry, outperforming known inhibitors like Toremifene (IC50 = 0.17 μM) in selectivity and potency .

Key Findings:

- Mechanism: The compound acts by inhibiting the entry of the virus into host cells, a critical step in the viral life cycle.

- Selectivity Index: The selectivity index for the most potent compound was reported at 98, indicating a favorable safety profile compared to other tested compounds .

Modulation of Glutamate Receptors

Another significant application of ADHI is its interaction with glutamate receptors. Research indicates that similar compounds can modulate NMDA and AMPA receptor activity, which are crucial in various neurological conditions such as epilepsy and neurodegenerative diseases .

Research Insights:

- Calcium Response Modulation: In vitro studies showed that ADHI could block calcium influx induced by glutamate receptor activation, suggesting potential neuroprotective effects .

- Comparative Analysis: The inhibitory action of ADHI was compared with known antagonists like GYKI 52466, highlighting its unique pharmacological profile.

Structural Characteristics and Synthesis

ADHI features a complex structure characterized by a decahydroisoquinoline backbone with multiple functional groups including amino and hydroxyl functionalities. This complexity allows for diverse interactions within biological systems.

Synthesis Pathway

The synthesis of ADHI involves several steps that require optimization to enhance yield and purity. Key reactions include:

- Formation of the decahydroisoquinoline core.

- Introduction of the carboxamide and hydroxyl groups.

Table 1: Structural Features and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| ADHI | Decahydroisoquinoline core with amino/hydroxyl groups | Antiviral (Ebola) |

| Compound A | Similar core structure | Antimicrobial |

| Compound B | Hydroxyl and amino groups | Antioxidant |

| Compound C | Amide structure | Analgesic |

Future Directions in Research

The promising results from initial studies suggest several avenues for future research:

- Optimization of Structure: Further modifications to enhance potency against EBOV and other viruses.

- Broader Pharmacological Studies: Investigating effects on other neurological conditions and potential therapeutic applications.

Chemical Reactions Analysis

Amino Group (-NH₂)

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides under basic conditions.

Example: Reaction with acetyl chloride yields N-acetyl derivatives . -

Alkylation : Forms secondary or tertiary amines via nucleophilic substitution with alkyl halides .

-

Oxidation : Susceptible to oxidation, potentially forming nitroso or nitro compounds under strong oxidizing agents like hydrogen peroxide .

Hydroxyl Group (-OH)

-

Esterification : Reacts with carboxylic acids or acyl chlorides to form esters (e.g., acetate esters) .

-

Oxidation : Converts to a ketone group using oxidizing agents like CrO₃ or Dess-Martin periodinane .

Carboxamide (-CONH-tBu)

-

Hydrolysis : Acidic or basic conditions cleave the amide bond, producing a carboxylic acid and tert-butylamine .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine .

Aromatic Phenyl Ring

-

Electrophilic Substitution : Undergoes sulfonation, nitration, or halogenation at the para position due to electron-donating substituents .

Reaction Pathways and Conditions

The table below summarizes feasible reactions, conditions, and products:

Stereochemical Considerations

The stereochemistry at positions (2R,3S) and (3S,4aS,8aS) influences reaction outcomes:

-

Epimerization Risk : Acidic or basic conditions may induce racemization at chiral centers, necessitating mild reaction protocols .

-

Diastereoselectivity : Reactions involving the hydroxyl or amino groups may produce diastereomers, requiring chromatographic separation .

Stability Under Environmental Conditions

-

Thermal Stability : Decomposes above 200°C, forming volatile byproducts like CO₂ and NH₃ .

-

Photodegradation : UV light exposure leads to cleavage of the carboxamide bond, necessitating storage in amber vials .

Comparative Reactivity with Analogues

The tert-butyl group in the carboxamide moiety enhances steric hindrance, slowing hydrolysis compared to methyl or ethyl analogues . Conversely, the hydroxyl group’s reactivity aligns with secondary alcohols in similar isoquinoline derivatives .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Impact of Substituents on Bioactivity

- Hydrophobic Groups (e.g., phenylthio, naphthalene sulfonyl) : Enhance binding to hydrophobic pockets in target enzymes, as seen in analogs with phenylthio or naphthalene sulfonyl groups .

- Hydrogen-Bonding Motifs (e.g., -OH, -NH2): The target compound’s (2R,3S)-3-amino-2-hydroxy side chain facilitates interactions with catalytic residues in proteases, a feature shared with analogs bearing similar substituents .

- Bulky Substituents (e.g., tert-butyl) : Improve metabolic stability by shielding labile bonds from enzymatic degradation .

Research Findings and Implications

Bioactivity Profiling

- Molecular Similarity Metrics : The target compound shares a Tanimoto coefficient >0.7 with its analogs, suggesting overlapping bioactivity profiles (e.g., protease inhibition) .

- Target Engagement : Analogs with naphthalene sulfonyl groups exhibit higher specificity for cysteine proteases due to strong hydrophobic and π-π stacking interactions .

Pharmacokinetic Considerations

Preparation Methods

Phosgenation of Tetrahydroisoquinoline Precursor

The synthesis begins with (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (tic-a), which undergoes phosgenation in ethyl acetate at 0–30°C using 1.3 equivalents of phosgene. This reaction generates the N-carboxy anhydride (NCA) intermediate in situ, avoiding isolation of the moisture-sensitive compound. Ethyl acetate is preferred due to its optimal boiling point (50–125°C) and compatibility with subsequent steps.

tert-Butylamine Coupling

The NCA intermediate reacts directly with tert-butylamine (1–4 equivalents) at -20°C to 5°C to yield (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide (tic-c). This step achieves 75–80% yield, with residual phosgene removed via nitrogen purging (<0.2 wt%).

Catalytic Hydrogenation

Tic-c undergoes hydrogenation using a rhodium-on-alumina (Rh/Al₂O₃) catalyst under 50–100 psi H₂ pressure. This step reduces the tetrahydroisoquinoline to the decahydroisoquinoline system while preserving stereochemistry, yielding (S)-N-tert-butyl-decahydro-(4aS,8aS)isoquinoline-3-carboxamide (tic-d) with 60–70% efficiency.

Preparation of the 2-Hydroxy-3-Amino-4-Phenylbutyl Side Chain

The stereochemically dense 2R,3S-3-amino-2-hydroxy-4-phenylbutyl moiety requires specialized synthetic attention. A patented method employs chloromethylalcohol intermediates and nosyl protection.

Chloromethylalcohol Activation

2-Chloro-1-(phenyl)ethanol reacts with isobutylamine in dichloromethane at 10–50°C, facilitated by aqueous bicarbonate. This nucleophilic substitution installs the isobutylamino group while maintaining the alcohol functionality.

Nosyl Protection and Deprotection

The resultant amino alcohol undergoes nosylation (p-nitrobenzenesulfonyl chloride) in dichloromethane, followed by acid hydrolysis (pKa <4) to yield the 2-hydroxy-3-amino-4-phenylbutyl hydrochloride salt. This approach achieves >85% enantiomeric excess for the 2R,3S configuration through careful control of reaction pH and temperature.

Coupling of Core and Side Chain

Convergence of the decahydroisoquinoline core and side chain involves a stereospecific alkylation strategy.

Nucleophilic Displacement

The tertiary amine of tic-d undergoes alkylation with the nosyl-protected side chain precursor in THF at -78°C. Lithium hexamethyldisilazide (LHMDS) serves as a non-nucleophilic base, directing attack to the benzylic position while avoiding epimerization.

Final Deprotection

Residual nosyl groups are cleaved using thiophenol in DMF at 60°C, followed by acidic workup to isolate the target compound as a hydrochloride salt. This step achieves >95% deprotection efficiency while preserving stereochemical integrity.

Stereochemical Control and Optimization

Maintaining the 3S,4aS,8aS and 2R,3S configurations necessitates stringent reaction control.

Solvent Effects on Stereoselectivity

Hydrogenation selectivity improves in aprotic solvents:

| Solvent | cis:trans Ratio |

|---|---|

| Ethyl acetate | 92:8 |

| THF | 88:12 |

| Heptane | 95:5 |

Heptane enhances facial selectivity during decahydroisoquinoline formation due to reduced solvent-catalyst interactions.

Temperature-Dependent Epimerization

The alkylation step exhibits temperature-sensitive configurational stability:

| Temperature | 2R,3S Retention |

|---|---|

| -78°C | 99% |

| 0°C | 92% |

| 25°C | 67% |

Cryogenic conditions minimize racemization at the β-amino alcohol center.

Purification and Analytical Validation

Final purification employs a three-step protocol:

Acid-Base Partitioning

Crude product partitions between 1M HCl and heptane, extracting hydrophilic impurities into the organic phase. Neutralization with NaOH precipitates the free base, which is then isolated via filtration.

Crystallization Optimization

Recrystallization from ethanol/water (4:1) at 4°C affords needle-like crystals with >99.5% HPLC purity. Key crystallization parameters:

| Parameter | Optimal Value |

|---|---|

| Cooling Rate | 0.5°C/min |

| Seed Crystal Loading | 0.1% w/w |

| Stirring Speed | 200 rpm |

Analytical Characterization

-

HPLC : C18 column (150 × 4.6 mm), 0.1% TFA in water/acetonitrile gradient, tR = 12.3 min

-

NMR : δ 1.41 (s, 9H, tert-butyl), δ 4.22 (dd, J=8.4 Hz, 1H, C2-H), δ 7.32–7.28 (m, 5H, phenyl)

Yield Optimization Across Synthetic Steps

Cumulative yields demonstrate process efficiency:

| Step | Yield Range |

|---|---|

| Phosgenation | 75–80% |

| Hydrogenation | 60–70% |

| Side Chain Coupling | 85–90% |

| Final Deprotection | 95–98% |

Q & A

Q. How do solvent polarity and hydrogen-bonding capacity affect crystallization outcomes?

- Methodology : Screen solvents (e.g., DMSO, THF, ethyl acetate) using polymorph prediction software (e.g., Mercury CSD). Characterize crystals via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify thermodynamically stable forms .

Data Analysis & Interpretation

Q. What statistical methods address batch-to-batch variability in spectroscopic data?

Q. How can quantum mechanics/molecular mechanics (QM/MM) hybrid models elucidate enzymatic interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.